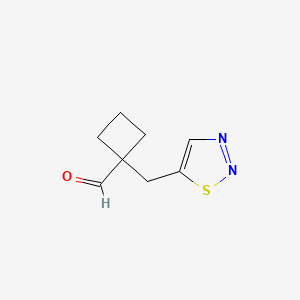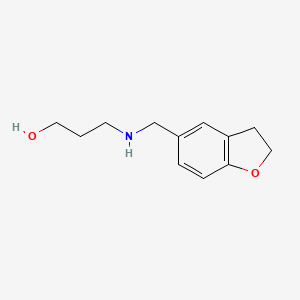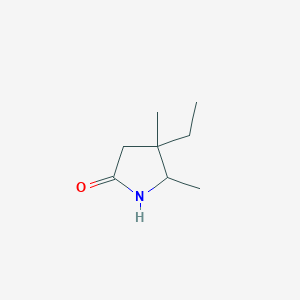
2-(1-pyrrolidinylmethyl)-1H-Pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-pyrrolidinylmethyl)-1H-Pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-pyrrolidinylmethyl)-1H-Pyrrole typically involves the alkylation of pyrrole with a pyrrolidinylmethyl halide. One common method includes the reaction of pyrrole with 1-chloromethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-pyrrolidinylmethyl)-1H-Pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
2-(1-pyrrolidinylmethyl)-1H-Pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-pyrrolidinylmethyl)-1H-Pyrrole involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a catalyst in organic reactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A saturated five-membered ring containing nitrogen.
Pyrrole: An unsaturated five-membered ring containing nitrogen.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidin-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness
2-(1-pyrrolidinylmethyl)-1H-Pyrrole is unique due to its combination of a pyrrole ring and a pyrrolidinylmethyl group. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for the development of novel compounds with diverse biological and chemical activities .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h3-5,10H,1-2,6-8H2 |
InChI Key |
NRKNJIJDIANODL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13276845.png)
![4-{[(5-Methylfuran-2-yl)methyl]amino}butan-2-ol](/img/structure/B13276863.png)
![3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13276868.png)
![(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine](/img/structure/B13276870.png)
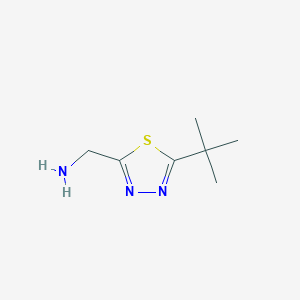
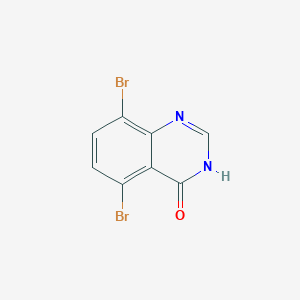
![2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276888.png)
